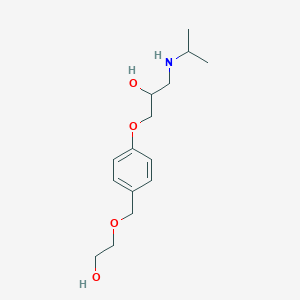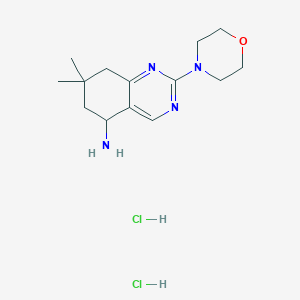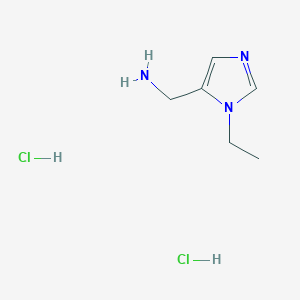
Des O-isopropyl Bisoprolol
描述
Des O-isopropyl Bisoprolol is a derivative of Bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. This compound is specifically synthesized for research purposes and is not typically used in clinical settings. It is structurally similar to Bisoprolol but lacks the isopropyl group, which may influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des O-isopropyl Bisoprolol involves several steps, starting from Bisoprolol. The primary synthetic route includes:
Reduction: The reduction of Bisoprolol using sodium borohydride in methanol to yield an intermediate compound.
Tosylation: The intermediate is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane.
Substitution: The tosylated intermediate undergoes a substitution reaction with isopropyl amine to produce the crude this compound.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions
Des O-isopropyl Bisoprolol can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Para-toluene sulfonyl chloride and triethylamine in dichloromethane.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Des O-isopropyl Bisoprolol is primarily used in scientific research to study the pharmacological properties of beta-blockers and their derivatives. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of beta-blockers.
Biology: Employed in biological studies to understand the interaction of beta-blockers with biological systems.
Medicine: Investigated for its potential therapeutic effects and compared with Bisoprolol to understand the impact of structural modifications.
Industry: Used in the pharmaceutical industry for the development of new beta-blocker derivatives.
作用机制
The mechanism of action of Des O-isopropyl Bisoprolol is similar to that of Bisoprolol. It acts as a beta-1 adrenergic receptor antagonist, blocking the effects of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors located primarily in the heart and kidneys .
相似化合物的比较
Similar Compounds
Bisoprolol: The parent compound, used clinically for hypertension and heart conditions.
Atenolol: Another beta-1 selective blocker with similar therapeutic uses.
Metoprolol: A beta-1 selective blocker used for similar indications.
Uniqueness
Des O-isopropyl Bisoprolol is unique due to the absence of the isopropyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Bisoprolol. This structural difference makes it valuable for research to understand the role of the isopropyl group in beta-blocker activity .
属性
IUPAC Name |
1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGWEPYIOOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)



![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)









